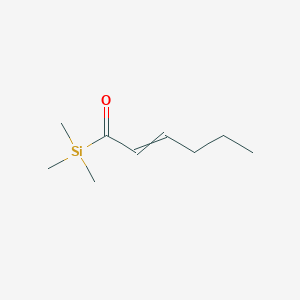

1-(Trimethylsilyl)hex-2-EN-1-one

Descripción

1-(Trimethylsilyl)hex-2-en-1-one is an organosilicon compound featuring a conjugated α,β-unsaturated ketone (enone) system with a trimethylsilyl (TMS) group at the β-position. The TMS group enhances thermal stability and modulates electronic properties through its σ-donor and π-acceptor characteristics, making the compound valuable in organic synthesis. Its enone moiety enables participation in cycloadditions (e.g., Diels-Alder reactions) and conjugate additions, while the silyl group can act as a directing or protecting group.

Propiedades

Número CAS |

66132-94-3 |

|---|---|

Fórmula molecular |

C9H18OSi |

Peso molecular |

170.32 g/mol |

Nombre IUPAC |

1-trimethylsilylhex-2-en-1-one |

InChI |

InChI=1S/C9H18OSi/c1-5-6-7-8-9(10)11(2,3)4/h7-8H,5-6H2,1-4H3 |

Clave InChI |

ZVMAUJPLICUWAA-UHFFFAOYSA-N |

SMILES canónico |

CCCC=CC(=O)[Si](C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(Trimethylsilyl)hex-2-EN-1-one typically involves the reaction of hex-2-en-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Hex-2-en-1-one+Trimethylsilyl chloride→1-(Trimethylsilyl)hex-2-EN-1-one

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(Trimethylsilyl)hex-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(Trimethylsilyl)hex-2-EN-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules.

Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-(Trimethylsilyl)hex-2-EN-1-one exerts its effects involves the reactivity of the enone moiety and the trimethylsilyl group. The enone can participate in various addition reactions, while the trimethylsilyl group can act as a protecting group or be substituted with other functional groups. Molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Hexamethyldisiloxane (CAS 107-46-0)

Hexamethyldisiloxane (HMDSO) is a siloxane compound with the formula $ \text{(CH}3\text{)}3\text{Si-O-Si(CH}3\text{)}3 $. Key differences include:

| Property | 1-(Trimethylsilyl)hex-2-en-1-one | Hexamethyldisiloxane |

|---|---|---|

| Functional Group | Enone (α,β-unsaturated ketone) | Siloxane (Si-O-Si linkage) |

| Reactivity | High (Diels-Alder, Michael additions) | Low (chemically inert) |

| Applications | Organic synthesis, catalysis | Solvent, lubricant |

| Thermal Stability | Moderate (enone decomposition ~200°C) | High (stable up to 300°C) |

HMDSO’s inertness contrasts sharply with the enone’s reactivity, limiting its use to non-reactive roles like solvent or silicone precursor .

1-Trimethylsilyl-1-hexyne

This terminal alkyne ($ \text{HC≡C-Si(CH}3\text{)}3 $) shares the TMS group but diverges in core structure:

| Property | 1-(Trimethylsilyl)hex-2-en-1-one | 1-Trimethylsilyl-1-hexyne |

|---|---|---|

| Functional Group | Enone | Alkyne |

| Key Reactions | Cycloadditions, electrophilic additions | Sonogashira coupling, metathesis |

| Electronic Effects | Conjugation stabilizes transition states | TMS stabilizes sp-hybridization |

| Synthetic Utility | Dienophile in Diels-Alder | Cross-coupling partner |

The alkyne’s triple bond enables metal-catalyzed couplings, whereas the enone’s conjugation favors cycloadditions .

Silylated Furan Derivatives (e.g., 3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran)

Furan-based silyl compounds () exhibit distinct reactivity due to their heterocyclic framework:

| Property | 1-(Trimethylsilyl)hex-2-en-1-one | Silylated Furans |

|---|---|---|

| Core Structure | Linear enone | Furan ring with substituents |

| Reactivity | Acts as dienophile | Functions as diene or substrate for electrophilic substitution |

| Role in Cycloaddition | Electron-deficient partner | Electron-rich diene |

| Synthetic Targets | Six-membered carbocycles | Functionalized heterocycles |

Silylated furans participate as dienes in Diels-Alder reactions, complementary to the enone’s dienophile role. Substituent positioning (e.g., acetoxy groups) further directs regioselectivity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermal and Chemical Stability

Research Findings and Trends

- Enone vs. Alkyne Reactivity: The TMS group in both enones and alkynes reduces undesired side reactions (e.g., polymerization) but directs reactivity toward distinct pathways (cycloadditions vs. cross-couplings) .

- Siloxane Inertness : HMDSO’s stability under harsh conditions makes it unsuitable for reactive roles but ideal for inert matrices .

- Heterocyclic vs. Linear Systems: Silylated furans expand access to oxygen-containing heterocycles, while enones favor carbocyclic products .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(Trimethylsilyl)hex-2-en-1-one to maximize yield and purity?

- Methodology : Synthesis typically involves silylation of the corresponding enone precursor using trimethylsilyl chloride (TMSCl) under inert conditions (e.g., nitrogen atmosphere). A base such as triethylamine is used to scavenge HCl. Reaction temperatures should be maintained between 0–25°C to minimize side reactions. Purification via vacuum distillation or column chromatography (using hexane/ethyl acetate gradients) is recommended. Yield optimization (≈80–85%) requires strict anhydrous conditions and stoichiometric control of TMSCl .

Q. How can spectroscopic techniques confirm the structure and purity of 1-(Trimethylsilyl)hex-2-en-1-one?

- Methodology :

- ¹H NMR : The trimethylsilyl (TMS) group exhibits a singlet at δ ≈ 0.1–0.3 ppm. The α,β-unsaturated ketone shows vinyl protons as doublets (δ ≈ 5.5–7.0 ppm) and a carbonyl carbon at δ ≈ 195–210 ppm in ¹³C NMR.

- IR : Strong absorption at ≈1680–1720 cm⁻¹ (C=O stretch) and Si–C stretches at ≈1250 cm⁻¹.

- GC-MS : Compare retention times and fragmentation patterns with NIST spectral libraries for validation .

Q. What are the key considerations for handling and storing 1-(Trimethylsilyl)hex-2-en-1-one?

- Methodology : The compound is moisture-sensitive. Store under inert gas (argon/nitrogen) in sealed containers at 2–8°C. Use desiccants (e.g., molecular sieves) to prevent hydrolysis. Handle in a fume hood with PPE (gloves, goggles) due to potential irritancy. Safety protocols from silyl compound guidelines recommend avoiding contact with strong acids/bases to prevent hazardous byproducts .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of the α,β-unsaturated ketone in Diels-Alder reactions?

- Methodology : The TMS group acts as an electron-withdrawing substituent, polarizing the carbonyl group and enhancing dienophilicity. Kinetic studies of similar silylated enones show accelerated cycloaddition rates (2–3× faster than non-silylated analogs). Monitor regioselectivity using NMR to track endo/exo adduct formation. Computational modeling (DFT) can predict transition states and activation energies .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric hydrogenation of 1-(Trimethylsilyl)hex-2-en-1-one?

- Methodology :

- Calibration : Use standardized calibration curves (e.g., UV-Vis or HPLC) to quantify substrate and product concentrations, as seen in oxidative dearomatization studies .

- Reproducibility : Control variables like catalyst loading (e.g., 1–5 mol%), hydrogen pressure (1–10 bar), and solvent polarity (THF vs. toluene).

- Cross-validation : Compare results across multiple analytical methods (e.g., chiral GC vs. polarimetry) to confirm enantiomeric excess .

Q. How can computational methods predict regioselectivity in nucleophilic additions to 1-(Trimethylsilyl)hex-2-en-1-one?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (FMOs). The silyl group stabilizes partial positive charges at the β-carbon, directing nucleophiles (e.g., Grignard reagents) to the α-position. Validate predictions with experimental NMR kinetics and X-ray crystallography of adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.